molecular formula C11H17N B3274183 2-(3,3-Dimethylbutyl)pyridine CAS No. 60263-44-7

2-(3,3-Dimethylbutyl)pyridine

Cat. No.: B3274183
CAS No.: 60263-44-7
M. Wt: 163.26 g/mol
InChI Key: UDKWYRGEQAXLSD-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutyl)pyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring structure. This compound is characterized by the presence of a pyridine ring substituted at the 2-position with a 3,3-dimethylbutyl group. The molecular formula of this compound is C11H17N, and it has a molecular weight of 163.26 g/mol .

Scientific Research Applications

2-(3,3-Dimethylbutyl)pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

While the specific mechanism of action for “2-(3,3-Dimethylbutyl)pyridine” is not mentioned in the search results, pyrimidines, a class of compounds related to pyridines, have been shown to exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and can cause skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle “2-(3,3-Dimethylbutyl)pyridine” with care, using appropriate safety measures.

Future Directions

Future research on “2-(3,3-Dimethylbutyl)pyridine” and related compounds could focus on developing new synthesis methods, exploring their pharmacological effects, and improving their safety profiles . The development of new pyridine analogs with enhanced activities and minimal toxicity is also a promising direction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylbutyl)pyridine can be achieved through various methods. One common approach involves the alkylation of pyridine with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Dimethylbutyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Comparison with Similar Compounds

    2-(3,3-Dimethylbutyl)quinoline: Similar structure but with a quinoline ring instead of pyridine.

    2-(3,3-Dimethylbutyl)isoquinoline: Isoquinoline ring substitution.

    2-(3,3-Dimethylbutyl)pyrimidine: Pyrimidine ring substitution.

Uniqueness: 2-(3,3-Dimethylbutyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3,3-dimethylbutyl group at the 2-position of the pyridine ring influences its reactivity and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(3,3-dimethylbutyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-11(2,3)8-7-10-6-4-5-9-12-10/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKWYRGEQAXLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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